Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride
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Overview
Description
Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two amino groups and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Introduction of Amino Groups: The introduction of amino groups at the 3 and 4 positions of the pyrrolidine ring is achieved through selective amination reactions. This can involve the use of reagents such as ammonia or amines under controlled conditions.
Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as crystallization, filtration, and recrystallization to ensure high purity.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its amino groups and ester functionality make it a versatile intermediate in the development of pharmaceuticals and bioactive compounds.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino groups can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis or other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate: Lacks the dihydrochloride salt form.
cis-3,4-Diaminopyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.
trans-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride: Different stereochemistry.
Uniqueness
Cis-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.2ClH/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;;/h6-7H,4-5,10-11H2,1-3H3;2*1H/t6-,7+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONWOEJDHAGAHU-DTQHMAPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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